molecular formula C21H23N9O B6024945 7-[[3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazol-1-yl]methyl]-2-methyl-4H-pyrazolo[1,5-a]pyrimidin-5-one

7-[[3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazol-1-yl]methyl]-2-methyl-4H-pyrazolo[1,5-a]pyrimidin-5-one

Cat. No.: B6024945
M. Wt: 417.5 g/mol
InChI Key: IQQHEMMNOSDTIN-UHFFFAOYSA-N
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Description

7-[[3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazol-1-yl]methyl]-2-methyl-4H-pyrazolo[1,5-a]pyrimidin-5-one is a complex organic compound characterized by its unique structure comprising multiple pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[[3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazol-1-yl]methyl]-2-methyl-4H-pyrazolo[1,5-a]pyrimidin-5-one typically involves the alkylation of pyrazoles with poly(bromomethyl) compounds using t-BuOK/THF as the base and solvent . The reaction conditions are carefully controlled to ensure the formation of the desired product, with the reaction temperature and time being critical parameters.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various types of chemical reactions, including:

    Oxidation: The pyrazole rings can be oxidized under specific conditions, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can modify the electronic properties of the compound, potentially altering its reactivity and stability.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the molecule, enhancing its versatility.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions, including temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized pyrazole compounds.

Scientific Research Applications

7-[[3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazol-1-yl]methyl]-2-methyl-4H-pyrazolo[1,5-a]pyrimidin-5-one has several scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry, forming complexes with various metal ions.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of metabolic pathways.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole rings can form stable complexes with metal ions, influencing the activity of metalloenzymes. Additionally, the compound’s structure allows it to interact with biological macromolecules, potentially inhibiting their function and altering cellular pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives, such as:

Uniqueness

What sets 7-[[3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazol-1-yl]methyl]-2-methyl-4H-pyrazolo[1,5-a]pyrimidin-5-one apart is its complex structure, which combines multiple pyrazole rings with a pyrimidine core. This unique arrangement enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

7-[[3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazol-1-yl]methyl]-2-methyl-4H-pyrazolo[1,5-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N9O/c1-12-6-20-24-21(31)7-15(30(20)25-12)11-29-19(17-10-23-28(5)14(17)3)8-18(26-29)16-9-22-27(4)13(16)2/h6-10H,11H2,1-5H3,(H,24,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQQHEMMNOSDTIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC(=O)NC2=C1)CN3C(=CC(=N3)C4=C(N(N=C4)C)C)C5=C(N(N=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N9O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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